3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea
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Overview
Description
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea is a complex organic compound that features a benzimidazole moiety linked to a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole core, followed by the introduction of the urea functionality. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could produce a more saturated urea derivative.
Scientific Research Applications
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminophenyl)benzimidazole: Shares the benzimidazole core but lacks the urea functionality.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another benzimidazole derivative with different substituents.
Uniqueness
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea is unique due to its specific combination of benzimidazole and urea functionalities, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C25H26N4O/c1-18-7-11-20(12-8-18)17-29(21-13-9-19(2)10-14-21)25(30)26-16-15-24-27-22-5-3-4-6-23(22)28-24/h3-14H,15-17H2,1-2H3,(H,26,30)(H,27,28) |
InChI Key |
WREMKJRXSOJIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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